阿曲库铵贝斯氏盐

概述

科学研究应用

阿曲库明贝西来特具有广泛的科学研究应用,包括:

作用机制

阿曲库明贝西来特通过拮抗乙酰胆碱的神经递质作用来发挥作用。 它与运动终板上的胆碱能受体位点竞争性结合,阻止乙酰胆碱结合并引起肌肉收缩 . 这种拮抗作用被抑制,神经肌肉阻滞被乙酰胆碱酯酶抑制剂(如新斯的明、依酚妥英和吡啶斯的明)逆转 .

生化分析

Biochemical Properties

Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Cellular Effects

Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Molecular Mechanism

The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .

Temporal Effects in Laboratory Settings

The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .

Dosage Effects in Animal Models

The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .

Metabolic Pathways

Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .

Transport and Distribution

Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .

Subcellular Localization

As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .

准备方法

化学反应分析

反应类型

阿曲库明贝西来特通过霍夫曼消除(逆迈克尔加成)和非特异性酯酶的酯水解进行 . 这些反应对其代谢和从体内消除至关重要。

常用试剂和条件

霍夫曼消除反应涉及使用碱来促进消除过程,而酯水解需要酯酶的存在 . 这些反应形成的主要产物包括从体内排泄的无活性代谢物。

相似化合物的比较

阿曲库明贝西来特属于神经肌肉阻滞剂家族药物,属于非去极化类型 . 类似的化合物包括:

维库溴铵: 另一种非去极化神经肌肉阻滞剂,具有类似的作用机制,但药代动力学特性不同。

罗库溴铵: 以其快速起效而闻名,使其适合于快速序贯插管。

西曲库明: 阿曲库明的立体异构体,具有更可预测的药代动力学特征,副作用更少。

属性

Key on ui mechanism of action |

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

CAS 编号 |

64228-81-5 |

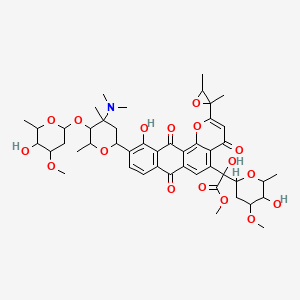

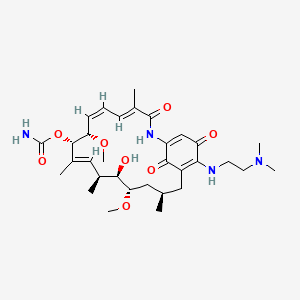

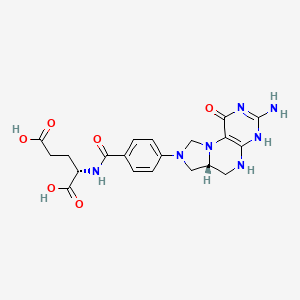

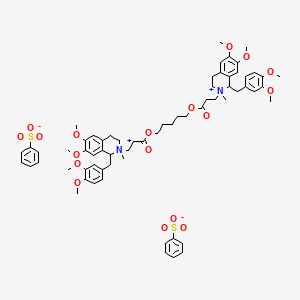

分子式 |

C59H77N2O15S+ |

分子量 |

1086.3 g/mol |

IUPAC 名称 |

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |

InChI 键 |

GLLXELVDCIFBPA-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

规范 SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

外观 |

Solid powder |

熔点 |

85-90 |

Key on ui other cas no. |

64228-81-5 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

64228-79-1 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Miscible |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。